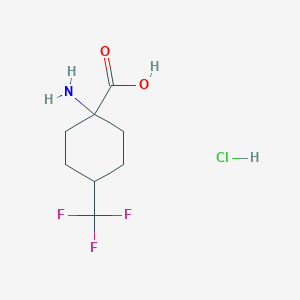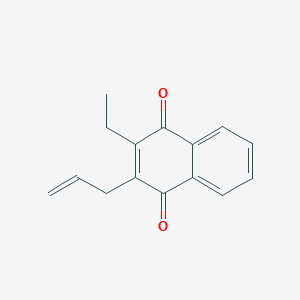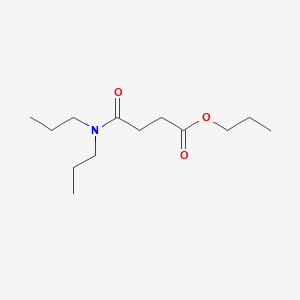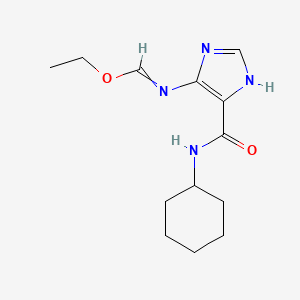
1-Amino-4-(trifluoromethyl)cyclohexanecarboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE is a chemical compound with significant interest in various scientific fields. This compound features a cyclohexane ring substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure selective substitution.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Chemischer Reaktionen
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution and hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and amino groups, resulting in different chemical and biological properties.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: Similar structure but without the amino group, affecting its reactivity and applications.
1-Amino-4-methylcyclohexanecarboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different physicochemical properties.
The presence of the trifluoromethyl group in 1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H13ClF3NO2 |
|---|---|
Molekulargewicht |
247.64 g/mol |
IUPAC-Name |
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-1-3-7(12,4-2-5)6(13)14;/h5H,1-4,12H2,(H,13,14);1H |
InChI-Schlüssel |
AAGYMWBEMRIVSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(F)(F)F)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
![2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid](/img/structure/B14003482.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14003487.png)
![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)




![1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B14003514.png)

![N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide](/img/structure/B14003527.png)
